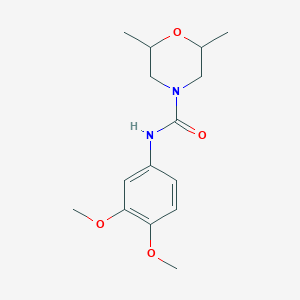
N-(3,4-dimethoxyphenyl)-2,6-dimethylmorpholine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of 3,4-Dimethoxyphenethylamine , a chemical compound of the phenethylamine class. It is an analogue of the major human neurotransmitter dopamine where the 3- and 4-position hydroxy groups have been replaced with methoxy groups .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds such as 3,4-Dimethoxyphenethylamine have been synthesized in multi-step sequences starting from vanillin . Another compound, N-[(3,4-dimethoxyphenyl)methyleneamino]-4-hydroxy-benzamide, was synthesized from homoveratrylamine and 2-benzamidobutanoic acid .Molecular Structure Analysis
The molecular structure of similar compounds has been elucidated using techniques such as FT-IR, UV–visible, 1H NMR, HRMS, and single-crystal X-ray diffraction .Wissenschaftliche Forschungsanwendungen
Synthesis and Derivative Formation
N-(3,4-dimethoxyphenyl)-2,6-dimethylmorpholine-4-carboxamide is a compound that serves as a precursor in the synthesis of various derivatives for scientific research. One study involved the synthesis of novel 1,2-functionally-substituted 6,7-dimethoxy-4-spirocyclo-pentanetetrahydroisoquinolines, employing 1-[(3,4-Dimethoxyphenyl)cyclopentyl]methylamine in the synthesis process. These derivatives are used in preparing compounds with specific substituents, indicating the compound's versatility in chemical synthesis and potential applications in material science and pharmacological research (Aghekyan et al., 2009).
Electrochromic Materials
Another application is in the development of novel anodic electrochromic aromatic polyamides with multi-stage oxidative coloring based on derivatives like N,N,N',N'-tetraphenyl-p-phenylenediamine. These compounds, featuring 4,4'-dimethoxy-substituted triphenylamine units, demonstrate the compound's potential use in creating advanced electrochromic materials. Such materials have applications in smart windows, displays, and other devices requiring color change abilities (Chang & Liou, 2008).
Crystal Structure Analysis
The compound also finds applications in structural chemistry, where derivatives like 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide have been synthesized and analyzed for their crystal structures. Such studies contribute to the understanding of molecular interactions and can inform the design of new materials and drugs (Prabhuswamy et al., 2016).
DNA Interaction Studies
Research into DNA interactions and potential anticancer properties has also been conducted using derivatives of this compound. Studies on bisintercalating threading diacridines, which include carboxamide side chains derived from compounds like this compound, explore their ability to bind to DNA. These interactions are crucial for understanding the compounds' biological activities and potential therapeutic applications (Wakelin et al., 2003).
Rigid-Rod Polymer Research
The compound is also involved in the synthesis of rigid-rod polyamides and polyimides, contributing to materials science, especially in the development of high-performance polymers with excellent thermal stability. These polymers find applications in various high-tech fields, including aerospace, electronics, and automotive industries (Spiliopoulos et al., 1998).
Safety and Hazards
Eigenschaften
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2,6-dimethylmorpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4/c1-10-8-17(9-11(2)21-10)15(18)16-12-5-6-13(19-3)14(7-12)20-4/h5-7,10-11H,8-9H2,1-4H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWSMSFWBGVCOGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)NC2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 3-carbamoyl-2-(4-(N,N-diisobutylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2685211.png)
![2-(2,5-Dioxopyrrolidin-1-yl)-N-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]acetamide](/img/structure/B2685212.png)
![2-[3-(Pyridin-2-yloxymethyl)pyrrolidin-1-yl]quinoxaline](/img/structure/B2685214.png)

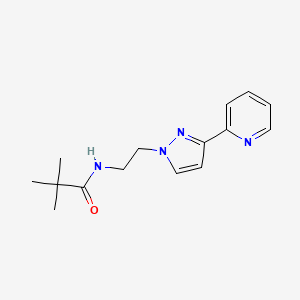
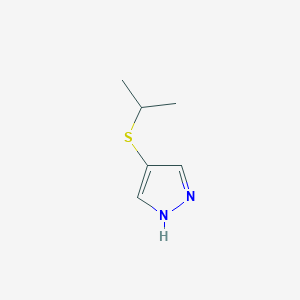


![2H,3H-[1,4]dioxino[2,3-b]pyridin-6-amine hydrochloride](/img/structure/B2685225.png)
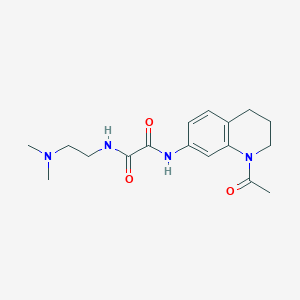
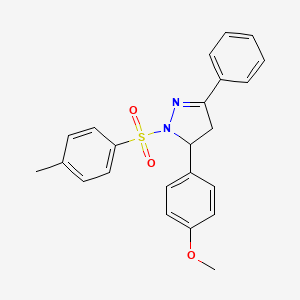
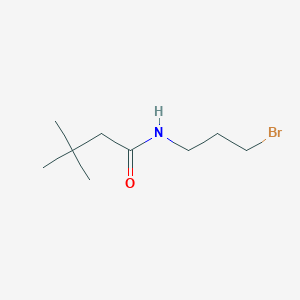
![5-((3-Chloro-4-fluorophenyl)sulfonyl)-2-cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2685230.png)
